molecular formula C22H27N5O5 B2964941 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 906150-89-8

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2964941
CAS RN: 906150-89-8
M. Wt: 441.488
InChI Key: DVTILAUEQGPHQL-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives and Serotonin Receptors

Arylpiperazine derivatives, including molecules similar to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, have been identified as high-affinity ligands for 5-HT1A serotonin receptors. These compounds are studied for their potential to modulate serotonin signaling, which is crucial for various neurological processes and potential therapeutic applications in treating disorders like depression and anxiety (Glennon, Naiman, Lyon, & Titeler, 1988).

Novel Rearrangements and Syntheses

Compounds structurally related have been part of studies focusing on novel synthetic routes and rearrangements. For example, research has explored novel acid-catalyzed rearrangements of 2-substituted-3-(2-nitrophenyl)oxiranes to synthesize di- and mono-oxalamides, demonstrating innovative approaches to creating complex molecules with potential biological activities (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Ligands for the 5-HT1A Serotonin Receptor

Research on 5-phenyl[1,2,4]triazole derivatives, including those with piperazine subunits, has aimed to develop new selective ligands for the 5-HT1A receptor. These studies are critical for understanding how structural modifications of molecules affect their binding affinity and selectivity towards specific receptors, which is vital for developing new therapeutic agents (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).

Azo Polymers for Optical Storage

Studies have also explored the synthesis and application of azo polymers, incorporating structural elements similar to the compound , for reversible optical storage. These investigations delve into the materials science domain, showing the compound's versatility beyond pharmacological uses. The cooperative motion of polar side groups in amorphous polymers has been a point of interest, highlighting the compound's potential in creating advanced materials with unique optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25-10-12-26(13-11-25)20(16-6-8-19(32-2)9-7-16)15-23-21(28)22(29)24-17-4-3-5-18(14-17)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTILAUEQGPHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.